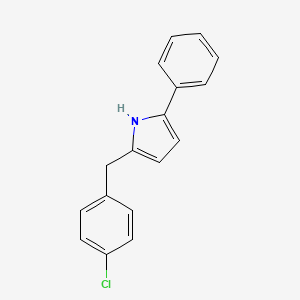
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine, also known as PMEPB, is a pyrimidine derivative with a wide range of applications in scientific research. It has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry. PMEPB is an important tool in the study of biochemical and physiological processes and has been used to develop new drugs and treatments.
作用机制
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine has several mechanisms of action. It is known to interact with proteins in the cell, such as enzymes, and can act as an inhibitor or activator of these proteins. It can also act as an agonist or antagonist of certain receptors, such as G-protein coupled receptors. This compound can also interact with DNA and RNA, and can act as an inhibitor or activator of certain genes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can act as an inhibitor or activator of certain enzymes, which can affect the metabolism of drugs and other compounds. It can also act as an agonist or antagonist of certain receptors, which can affect the signaling pathways in the cell. In addition, this compound can interact with DNA and RNA, and can affect gene expression.
实验室实验的优点和局限性
The use of 2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine in laboratory experiments has several advantages. It is a relatively inexpensive compound and can easily be synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. However, this compound can be toxic and can cause adverse effects if not handled properly.
未来方向
The use of 2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine in scientific research is expected to continue to grow in the future. It is likely to be used in the development of new drugs and treatments, as well as in the development of new analytical techniques. It is also likely to be used in the study of the biochemical and physiological effects of environmental pollutants. In addition, this compound may be used in the study of the mechanisms of action of drugs and other compounds.
合成方法
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine can be synthesized in a variety of ways. The most common method is the reaction of 2-phenyl-4-methoxyphenyl-5-ethyl-6-butylpyrimidine with a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a pyrimidine derivative with an ethyl group attached to the nitrogen atom. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.
科学研究应用
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine has a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of drugs and other compounds, as well as their mechanisms of action. It has also been used to study the effects of environmental pollutants on biochemical and physiological processes. In addition, this compound is used in the synthesis of new drugs and treatments, as well as in the development of new analytical techniques.
属性
IUPAC Name |
4-butyl-6-(4-methoxyphenyl)-2-phenyl-5-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c1-4-6-13-22-21(10-5-2)23(18-14-16-20(27-3)17-15-18)26-24(25-22)19-11-8-7-9-12-19/h7-9,11-12,14-17H,4-6,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLELJRDLSCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)







